molecular formula C20H23NO4 B14532724 5-[1-(4-tert-Butylphenyl)-2-nitropropyl]-2H-1,3-benzodioxole CAS No. 62567-59-3

5-[1-(4-tert-Butylphenyl)-2-nitropropyl]-2H-1,3-benzodioxole

Cat. No.: B14532724
CAS No.: 62567-59-3
M. Wt: 341.4 g/mol
InChI Key: FSPCZPMLEBCDMY-UHFFFAOYSA-N
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Description

5-[1-(4-tert-Butylphenyl)-2-nitropropyl]-2H-1,3-benzodioxole is an organic compound that features a benzodioxole ring substituted with a nitropropyl group and a tert-butylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[1-(4-tert-Butylphenyl)-2-nitropropyl]-2H-1,3-benzodioxole typically involves the nitration of a precursor compound followed by a series of substitution reactions. One common method involves the nitration of 1-(4-tert-butylphenyl)-2-propanol to form the nitro derivative, which is then reacted with 2H-1,3-benzodioxole under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and substitution reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-[1-(4-tert-Butylphenyl)-2-nitropropyl]-2H-1,3-benzodioxole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The conditions typically involve controlled temperatures and pressures to ensure selective reactions .

Major Products Formed

The major products formed from these reactions include various substituted benzodioxole derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

5-[1-(4-tert-Butylphenyl)-2-nitropropyl]-2H-1,3-benzodioxole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[1-(4-tert-Butylphenyl)-2-nitropropyl]-2H-1,3-benzodioxole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to biological effects. The benzodioxole ring may also participate in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

What sets 5-[1-(4-tert-Butylphenyl)-2-nitropropyl]-2H-1,3-benzodioxole apart is its unique combination of a nitropropyl group and a benzodioxole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

62567-59-3

Molecular Formula

C20H23NO4

Molecular Weight

341.4 g/mol

IUPAC Name

5-[1-(4-tert-butylphenyl)-2-nitropropyl]-1,3-benzodioxole

InChI

InChI=1S/C20H23NO4/c1-13(21(22)23)19(14-5-8-16(9-6-14)20(2,3)4)15-7-10-17-18(11-15)25-12-24-17/h5-11,13,19H,12H2,1-4H3

InChI Key

FSPCZPMLEBCDMY-UHFFFAOYSA-N

Canonical SMILES

CC(C(C1=CC=C(C=C1)C(C)(C)C)C2=CC3=C(C=C2)OCO3)[N+](=O)[O-]

Origin of Product

United States

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